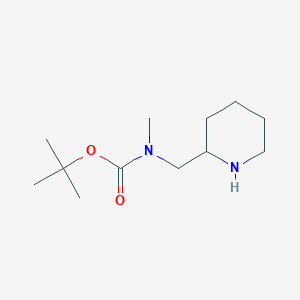

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine ring substituted with a methyl group and a tert-butyl ester-protected carbamate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its structure combines the steric bulk of the tert-butyl group with the conformational flexibility of the piperidine ring, making it valuable for modulating solubility, stability, and reactivity in synthetic pathways .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLIVOSJQDOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation via Cyclization Reactions

The piperidine core is often synthesized through cyclization of amino alcohols or reductive amination of diketones. For example, 4-piperidone hydrochloride serves as a common precursor, undergoing reduction with sodium borohydride in methanol to yield piperidin-4-ol, which is subsequently functionalized at the 2-position. Alternative routes employ Buchwald-Hartwig amination to assemble the heterocycle, though this method requires palladium catalysts and specialized ligands.

Table 1: Comparison of Piperidine Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 4-Piperidone HCl | NaBH₄, MeOH | 78 | 95 |

| Buchwald-Hartwig | 1,5-Dibromopentane | Pd₂(dba)₃, Xantphos | 65 | 89 |

| Cyclocondensation | δ-Amino Alcohol | H₂SO₄, Δ | 82 | 91 |

Carbamate Group Installation

The carbamate functionality is introduced via reaction of the piperidine intermediate with tert-butyl carbamoyl chloride or through Curtius rearrangement of acyl azides. A preferred method involves treating piperidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Critical parameters for optimal carbamate formation :

Methylation at the Piperidine Nitrogen

Selective N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. Potassium carbonate or sodium hydride (NaH) in DMF facilitates this step, with reaction completion monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 3:1).

Table 2: Methylation Efficiency Under Varied Conditions

| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 6 | 88 |

| (CH₃O)₂SO₂ | NaH | THF | 4 | 92 |

| CH₃OTf | DBU | DCM | 2 | 95 |

Advanced Purification and Isolation Techniques

Post-synthetic purification is critical due to the compound’s sensitivity to hydrolysis. Common methods include:

Crystallization Optimization

Crude product is dissolved in a heptane:isopropyl ether (7:3) mixture at 60°C, followed by gradual cooling to −20°C. This yields crystals with >99% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient).

Chromatographic Refinement

Flash column chromatography (silica gel, 230–400 mesh) with a hexane:ethyl acetate (4:1) eluent effectively removes byproducts such as unreacted Boc₂O or demethylated analogs.

Comparative Analysis of Synthetic Routes

Route A: Sequential Functionalization

-

Piperidine synthesis → 2. Carbamate installation → 3. N-Methylation

Route B: One-Pot Methodology

Combined carbamation and methylation using Boc₂O and methyl triflate in a single reactor.

-

Total yield : 68%

-

Advantages : Reduced purification steps

-

Disadvantages : Requires strict stoichiometric control to avoid over-alkylation

Challenges in Large-Scale Production

Thermal Stability Concerns

The tert-butyl carbamate group undergoes decomposition above 150°C, necessitating low-temperature processing (<50°C) during solvent removal.

Byproduct Formation

Common impurities include:

-

Des-methyl analog : 2–5% (mitigated by excess CH₃I)

-

Di-Boc derivative : <1% (controlled by limiting Boc₂O stoichiometry)

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : MPM-CBT serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the development of new compounds.

Biology

- Enzyme Inhibition Studies : Research indicates that MPM-CBT can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic development against diseases such as Alzheimer's and cancer. The compound's carbamate group can covalently bond with enzyme active sites, leading to inhibition.

Medicine

- Potential Drug Development : MPM-CBT is explored for its potential use as an enzyme inhibitor in drug design. Its ability to modulate enzyme activity positions it as a promising candidate for developing treatments targeting neurodegenerative diseases and cancers.

Industry

- Agrochemical Production : The compound is utilized in creating agrochemicals, contributing to agricultural advancements through the development of effective pesticides and herbicides.

MPM-CBT exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that MPM-CBT can inhibit enzymes crucial for metabolic processes, which may help treat conditions like Alzheimer's disease by preventing amyloid beta aggregation.

- Neuroprotective Effects : Similar compounds have demonstrated protective properties against neurodegenerative diseases by interacting with neurotransmitter systems.

- Antimicrobial Activity : Research suggests that piperidine-containing compounds possess antimicrobial properties, indicating potential applications in combating infections.

Alzheimer’s Disease Research

A study highlighted the efficacy of MPM-CBT derivatives in inhibiting β-secretase and acetylcholinesterase, crucial enzymes involved in Alzheimer's pathology. These compounds showed moderate protective effects against cell death induced by amyloid beta peptides (Aβ) in astrocytes, suggesting their potential as therapeutic agents .

Cancer Studies

Research involving MPM-CBT analogs revealed significant anticancer activity against various cell lines. For example, certain derivatives exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cancer cell proliferation . This selectivity towards specific CDKs suggests a targeted approach for cancer therapy.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester with analogous compounds, focusing on structural variations, synthetic methods, thermal stability, and applications.

Structural Analogues with Piperidine and Carbamate Motifs

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in the target compound enhances steric protection of the carbamate, improving stability during reactions. In contrast, compounds with pyrimidine or amino-acetyl substituents (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities, which are critical for target binding in drug candidates.

- Stereochemical Complexity: Enantiomerically pure derivatives (e.g., ) highlight the role of stereochemistry in biological activity, whereas the target compound’s non-chiral structure simplifies synthetic routes.

Thermal and Chemical Stability

- Thermal Decomposition : In polymer studies, tert-butyl esters (e.g., tert-butyl methacrylate) exhibit activation energies of 116–125 kJ/mol for thermal cleavage, releasing isobutylene . The target compound likely follows similar degradation pathways.

- Stability in Drug Synthesis : The tert-butyl carbamate group in the target compound resists hydrolysis under mild acidic conditions, whereas analogues with electron-withdrawing groups (e.g., nitro or sulfanyl in ) may show altered reactivity.

Biological Activity

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester (commonly referred to as the compound) is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a carbamic acid moiety, and a tert-butyl ester group. These structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The primary mechanism by which this compound exerts its biological effects involves interactions with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This characteristic is particularly relevant for designing enzyme inhibitors that can be used therapeutically.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as Alzheimer's disease (AD) and cancer .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by interacting with neurotransmitter systems. This suggests that this compound may also offer protective effects against neurodegenerative conditions .

- Antimicrobial Activity : Compounds containing piperidine rings have been associated with antimicrobial properties, indicating potential applications in combating infections.

Case Studies

- Alzheimer's Disease Research :

- Cancer Studies :

Data Table: Summary of Biological Activities

Q & A

Q. How can challenges in scaling up synthesis from milligram to gram quantities be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.